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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address high background fluorescence when using ATTO 565 dye in imaging

experiments.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 565 and what are its spectral properties?

ATTO 565 is a fluorescent dye belonging to the rhodamine family, known for its high

photostability and strong fluorescence quantum yield.[1][2] These characteristics make it

suitable for demanding applications like single-molecule detection and high-resolution

microscopy.[1][3] Its key spectral properties are summarized below.

Property Value Reference(s)

Excitation Maximum (λex) 563-564 nm [1][4][5]

Emission Maximum (λem) 589-592 nm [4][5][6]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [1][4]

Fluorescence Quantum Yield

(Φ)
0.90 [1][4]
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Q2: What are the primary causes of high background fluorescence in my ATTO 565
experiment?

High background fluorescence can originate from several sources:

Sample Autofluorescence: Endogenous molecules within cells or tissues, such as collagen,

elastin, lipofuscin, FAD, and NADH, can fluoresce naturally, especially when excited by

wavelengths used for ATTO 565.[7][8][9] This is a common issue in formalin-fixed tissues.

[10][11]

Non-Specific Antibody Binding: The primary or secondary antibodies may bind to unintended

targets in the sample.[12][13] This can be caused by excessively high antibody

concentrations, insufficient blocking, or cross-reactivity.[14][15]

Hydrophobicity of the Dye: Some fluorescent dyes have a tendency to bind non-specifically

to cellular structures or substrates due to hydrophobic interactions.[16]

Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can

react with amines in the tissue to create fluorescent products.[9][17]

Sub-optimal Staining Protocol: Insufficient washing, contaminated buffers, or inappropriate

antibody concentrations can all contribute to higher background.[12][13][15]

Q3: Can I use photobleaching to reduce background fluorescence?

Yes, photobleaching can be an effective method to reduce background autofluorescence

before you begin the staining protocol.[10][11] By exposing the unstained sample to a strong,

broad-spectrum light source, the endogenous fluorophores that cause autofluorescence can be

destroyed.[10] This technique has been shown to be effective for tissues that accumulate

lipofuscin, such as brain and muscle tissue, without affecting the subsequent specific

immunofluorescence signal.[10][11]

Troubleshooting Guide: High Background with
ATTO 565
This guide provides a systematic approach to identifying and mitigating the cause of high

background fluorescence.
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Step 1: Identify the Source of the Background
The first step is to determine where the unwanted fluorescence is coming from. This can be

achieved by running proper controls.
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Caption: Troubleshooting flowchart to identify the source of background fluorescence.
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Step 2: Implement Solutions Based on the Source
Once the likely source of the background is identified, apply the appropriate mitigation

strategies.

If your unstained sample shows significant fluorescence, the issue is likely autofluorescence

from the tissue or cells themselves. This is particularly common in tissues containing lipofuscin

or after aldehyde fixation.[8][9]

Solutions:

Chemical Quenching with Sudan Black B (SBB): SBB is a lipophilic dye that can effectively

quench autofluorescence, especially from lipofuscin.[9] It is applied after fixation and

permeabilization but before blocking. Treatment with 0.1% SBB in 70% ethanol has been

shown to be effective.[18][19]

Photobleaching Pre-treatment: Exposing the fixed, unstained sample to intense light can

destroy endogenous fluorophores.[10][11] This method is effective and avoids potential

artifacts from chemical quenchers.[10]

Spectral Unmixing: If your imaging system supports it, you can acquire a spectral "signature"

from an unstained sample and use software to subtract this signature from your stained

sample image.

Use Far-Red Dyes: Autofluorescence is often less intense at longer wavelengths.[9][20] If

possible for your experimental design, consider using a fluorophore that excites and emits in

the far-red spectrum.

If the background appears primarily after the addition of the secondary or primary antibody, the

issue is likely non-specific binding or sub-optimal protocol steps.[12][14]

Non-Specific
Antibody Binding Optimize Blocking

 Increase time/change agent
(e.g., serum, BSA)

Titrate Antibodies
 Lower concentration

Improve Washing

 Increase duration/volume
(add Tween-20) Check Secondary

Antibody Specificity
 Use isotype controls Reduced

Background
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Caption: Workflow for reducing non-specific antibody binding.

Solutions & Optimization Parameters:

Strategy Recommendation Rationale

Blocking

Increase blocking incubation

time (e.g., to 1 hour). Consider

using 5-10% normal serum

from the species the

secondary antibody was raised

in.[13][14]

Saturates non-specific binding

sites on the tissue, preventing

antibodies from adhering

randomly.

Antibody Concentration

Titrate both primary and

secondary antibodies to find

the lowest concentration that

still provides a robust specific

signal.[12][13]

High antibody concentrations

increase the likelihood of low-

affinity, non-specific

interactions.

Washing Steps

Increase the number and

duration of washes after

antibody incubations. Use a

buffer containing a mild

detergent like 0.05% Tween-

20.[7][12]

Thorough washing removes

unbound and weakly bound

antibodies, improving the

signal-to-noise ratio.

Secondary Antibody Control

Ensure the secondary antibody

does not cross-react with the

sample tissue. Use an isotype

control for your primary

antibody.[14]

Verifies that the secondary

antibody is specifically binding

to the primary antibody and not

other components.

Key Experimental Protocols
Protocol: Autofluorescence Quenching with Sudan
Black B
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This protocol is intended for use on fixed and permeabilized cells or tissue sections prior to

immunoblocking.

Materials:

Sudan Black B (SBB) powder

70% Ethanol

Phosphate-Buffered Saline (PBS)

Procedure:

Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For

example, dissolve 100 mg of SBB in 100 mL of 70% ethanol. Stir thoroughly and filter the

solution to remove any undissolved particles.[18]

Sample Rehydration: If starting from paraffin-embedded sections, deparaffinize and

rehydrate the tissue slices to water.

Incubation: Immerse the samples in the 0.1% SBB solution for 10-20 minutes at room

temperature.[18]

Washing: To remove excess SBB, wash the samples extensively. Perform three washes of 5

minutes each in PBS.[18] Adding a detergent like 0.02% Tween-20 to the PBS can aid in

removing SBB deposits.[18]

Proceed to Blocking: After the final wash, you can proceed directly to the blocking step of

your standard immunofluorescence protocol.

Note: SBB treatment may not be compatible with all mounting media and can sometimes leave

a fine, dark precipitate. Always test on a non-critical sample first. While effective at quenching

autofluorescence in green and red channels, SBB itself can fluoresce in the far-red, which

should be considered when planning multicolor experiments.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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